5,6-Dimethoxybenzimidazole

Overview

Description

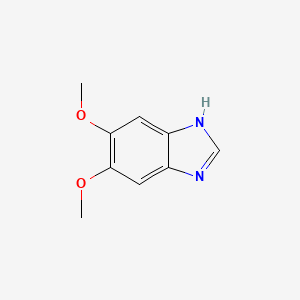

5,6-Dimethoxybenzimidazole: is a heterocyclic aromatic organic compound It consists of a benzene ring fused to an imidazole ring, with methoxy groups positioned at the 5th and 6th carbon atoms of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxybenzimidazole typically involves the condensation of o-phenylenediamine with methoxy-substituted aldehydes or ketones. One common method is the reaction of 4,5-dimethoxy-1,2-phenylenediamine with formic acid or formamide under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids or transition metal complexes may be employed to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethoxybenzimidazole can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The imidazole ring can be reduced to form dihydrobenzimidazole derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho to the methoxy groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydrobenzimidazole derivatives.

Substitution: Halogenated or nitro-substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry: 5,6-Dimethoxybenzimidazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology: In biological research, this compound derivatives have been studied for their potential as enzyme inhibitors and receptor modulators. Their ability to interact with biological macromolecules makes them valuable tools in drug discovery and development.

Medicine: The compound and its derivatives have shown promise in medicinal chemistry as potential therapeutic agents. They have been investigated for their antimicrobial, antiviral, and anticancer activities. The presence of methoxy groups can enhance the compound’s bioavailability and metabolic stability.

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of dyes, pigments, and other functional materials. Its chemical stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of 5,6-Dimethoxybenzimidazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors. The methoxy groups can enhance the compound’s binding affinity to its molecular targets, leading to increased potency and selectivity. The imidazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, further contributing to its activity.

Comparison with Similar Compounds

5,6-Dimethylbenzimidazole: Similar structure but with methyl groups instead of methoxy groups. It is a component of vitamin B12 and has different biological activities.

5,6-Dichlorobenzimidazole: Contains chlorine atoms instead of methoxy groups. It has been studied for its antiviral and anticancer properties.

5,6-Dinitrobenzimidazole: Contains nitro groups instead of methoxy groups. It is used in the synthesis of energetic materials.

Uniqueness: 5,6-Dimethoxybenzimidazole is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility, bioavailability, and metabolic stability, making it a valuable scaffold for the development of new therapeutic agents and functional materials.

Biological Activity

5,6-Dimethoxybenzimidazole (DMB) is a compound with significant biological activity, particularly in the context of microbial growth inhibition and vitamin B12 synthesis. This article explores its mechanisms of action, effects on various biological systems, and potential applications based on recent research findings.

Structure and Properties

This compound is a derivative of benzimidazole, characterized by two methoxy groups at the 5 and 6 positions of the benzene ring. This structural modification influences its biological interactions and pharmacological properties.

Inhibition of Microbial Growth

Recent studies have highlighted DMB's ability to inhibit the growth of certain bacteria, notably Salmonella enterica subsp. enterica sv. Typhimurium. The compound acts by interfering with the biosynthesis of adenosylcobalamin (coenzyme B12), a critical cofactor in various enzymatic reactions. Specifically, DMB's structural similarity to flavin cofactors allows it to inhibit flavoenzymes involved in metabolic pathways essential for bacterial survival .

Table 1: Effects of DMB on S. Typhimurium

| Concentration (mM) | Observed Effect |

|---|---|

| 0.5 | Minimal growth inhibition |

| 1.0 | Significant growth reduction |

| 2.0 | Complete growth arrest |

The mechanism involves DMB's competition with natural substrates for binding sites on enzymes such as flavin dehydrogenase and other flavoenzymes, leading to reduced metabolic efficacy . Whole genome sequencing of resistant mutants has identified mutations in transport genes that may enhance substrate uptake, thereby alleviating DMB's inhibitory effects .

Role in Vitamin B12 Synthesis

DMB is also crucial in the biosynthesis of vitamin B12 in ruminants. Supplementation with DMB has been shown to enhance microbial protein synthesis and improve ruminal health in sheep by increasing vitamin B12 levels and other metabolites such as ammonia-N and volatile fatty acids (VFAs) .

Table 2: Impact of DMB Supplementation on Rumen Parameters

| Parameter | Control Group | DMB Supplemented Group |

|---|---|---|

| Vitamin B12 (µg/L) | 120 | 180 |

| Ammonia-N (mg/L) | 15 | 25 |

| Total VFA (mM) | 70 | 90 |

The increase in vitamin B12 synthesis correlates with enhanced feed intake and overall animal performance, indicating that DMB plays a vital role in ruminant nutrition .

Case Studies

A study involving sheep demonstrated that dietary inclusion of DMB significantly improved growth performance metrics such as dry matter intake (DMI) and microbial protein synthesis compared to control groups not receiving the supplement. The results suggested that DMB supplementation could be an effective strategy for enhancing ruminant nutrition and productivity .

Pharmacological Applications

Research into the pharmacological properties of benzimidazole derivatives indicates that compounds like DMB may possess antimicrobial, antiviral, anticancer, and antifungal activities. The specific medicinal properties are likely influenced by structural features and substituents on the benzimidazole core .

Properties

IUPAC Name |

5,6-dimethoxy-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-12-8-3-6-7(11-5-10-6)4-9(8)13-2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWUUHKQHOSMIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)NC=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345024 | |

| Record name | 5,6-Dimethoxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72721-02-9 | |

| Record name | 5,6-Dimethoxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5,6-Dimethoxybenzimidazole interact with its target to exert its inhibitory effect on gastric acid secretion?

A1: While the provided research papers do not explicitly detail the mechanism of action for all this compound derivatives, they primarily focus on their activity as H+, K+-ATPase inhibitors. [, ] H+, K+-ATPase, also known as the proton pump, is the enzyme responsible for the final step of gastric acid secretion in the stomach. By inhibiting this enzyme, compounds like 2-(2-ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole (S 3337) can effectively reduce gastric acid production. [] Further research is needed to fully elucidate the specific binding interactions and downstream effects of various this compound derivatives on H+, K+-ATPase.

Q2: What is the structure-activity relationship (SAR) observed for this compound derivatives in the context of gastric acid inhibition?

A2: The research highlights that substitutions on the benzimidazole ring, particularly at the 2-position, significantly influence the inhibitory potency against H+, K+-ATPase. [, ] For instance, introducing a 2-(2-ethylaminobenzylsulfinyl) group, as seen in S 3337, led to potent inhibition of gastric acid secretion in pylorus-ligated rats. [] This suggests that the presence of specific substituents at this position is crucial for interacting with the target enzyme and may influence the compound's overall pharmacokinetic properties. Further studies exploring various substitutions on the this compound scaffold could help establish a more detailed SAR profile and guide the development of more potent and selective gastric acid inhibitors.

Q3: How does the efficacy of this compound derivatives as gastric acid inhibitors compare to established drugs like omeprazole?

A3: The research directly compares the in vivo efficacy of 2-(5-methyl-2-picolylsulfinyl)-1H-thieno[3.4-d]imidazole (S 1924), a close analogue of this compound, with omeprazole. In models like stomach-lumen-perfused rats and Heidenhain pouch dogs, S 1924 demonstrated similar efficacy to omeprazole in suppressing gastric acid secretion. [] Interestingly, while S 3337 was effective in pylorus-ligated rats, it showed reduced efficacy in the other models, highlighting the importance of comprehensive in vivo evaluation. [] These findings suggest that certain this compound derivatives hold promise as potential alternatives to existing proton pump inhibitors like omeprazole, warranting further investigation into their clinical potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.